Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
benzyl 2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSVYZARYSSXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-79-0 | |
| Record name | Serine, phenylmethyl ester, 4-methylbenzenesulfonate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate, a compound with the CAS number 73995-16-1, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C17H21NO6S
- Molecular Weight : 367.42 g/mol
- CAS Number : 73995-16-1
- Structure : The compound features a benzyl group attached to an amino acid derivative with a sulfonate moiety, which may influence its solubility and biological interactions.
Synthesis
The synthesis of this compound typically involves coupling reactions using reagents like ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to yield high purity compounds . The methodology allows for the efficient formation of the desired product while minimizing by-products.
Inhibition of Histone Deacetylases (HDACs)
Research indicates that Benzyl 2-amino-3-hydroxypropanoate derivatives exhibit significant HDAC inhibitory activity. HDACs are crucial in regulating gene expression through chromatin remodeling, and their inhibition is associated with anti-cancer effects. In vitro studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines by modulating histone acetylation levels .
Anti-tumor Effects
The compound has been evaluated for its anti-tumor properties. In particular, studies have demonstrated that it can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to interfere with the signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway .
Enzyme Inhibition
Benzyl 2-amino-3-hydroxypropanoate has also been investigated for its role as an inhibitor of Class I PI3-kinase enzymes. This inhibition is linked to the prevention of uncontrolled cellular proliferation, making it a potential candidate for treating various malignancies . The compound's mechanism involves blocking specific isoforms of PI3K, which are often overactive in cancerous tissues.
Case Studies
- Cell Line Studies : A study involving human breast cancer cell lines demonstrated that treatment with Benzyl 2-amino-3-hydroxypropanoate resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of acetylated histones, indicating HDAC inhibition .
- In vivo Models : Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to control groups. These findings suggest that Benzyl 2-amino-3-hydroxypropanoate may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
Summary Table of Biological Activities
Scientific Research Applications
Organic Synthesis
Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate serves as a valuable building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules through reactions such as oxidation, reduction, and nucleophilic substitution.
Medicinal Chemistry
The compound has been investigated for its potential as a precursor in drug synthesis. Its structural properties allow it to participate in the formation of biologically active compounds. Research has indicated that similar sulfonated compounds may exhibit enzyme inhibition properties, suggesting potential therapeutic applications.
Biochemical Probing
In biochemical studies, this compound is explored for its role as a biochemical probe to study enzyme mechanisms and interactions within cellular processes. Its ability to modulate specific biochemical pathways makes it a candidate for further research in cellular biology.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Known Biological Activity |
|---|---|---|
| Benzyl 2-amino-3-hydroxypropanoate | Benzyl ester of an amino acid | Limited documented activity |
| Benzyl 2-amino-3-hydroxypropanoate 4-chlorobenzenesulfonate | Similar structure with a chlorine atom | Documented enzyme inhibition |
| (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid | Contains methylsulfonyl group | Potential reactivity but limited studies |
Chemical Reactions Analysis
Key Steps
-
Preparation of Benzyl 2-Amino-3-Hydroxypropanoate :
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Esterification : Serine (2-amino-3-hydroxypropanoic acid) reacts with benzyl alcohol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form the benzyl ester.
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Amino Group Retention : The amino group remains unprotected, enabling subsequent acid-base reactions.
-
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Salt Formation :
Table 1: Synthesis Overview
| Step | Reagents | Solvent | Base |
|---|---|---|---|
| Esterification | Serine, Benzyl alcohol | THF | DCC |
| Salt Formation | p-Toluenesulfonic acid | THF | K₂CO₃/NaOH |
Hydrolysis of the Benzyl Ester
The benzyl ester group can undergo hydrolysis under acidic or basic conditions to regenerate serine’s carboxylic acid:
Amino Group Reactivity
The protonated amino group in the salt may participate in nucleophilic substitution or coupling reactions. For example:
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Peptide Synthesis : The amino group can act as a nucleophile in peptide bond formation after deprotonation.
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Tosylate as a Counterion : The p-toluenesulfonate anion stabilizes the compound but does not directly participate in reactions .
Hydroxyl Group Reactivity
The hydroxyl group (from serine’s side chain) may undergo oxidation, acetylation, or other derivatizations, depending on reaction conditions.
Spectral Analysis
-
1H NMR (CDCl₃) :
-
13C NMR (CDCl₃) :
Table 2: Key NMR Shifts
| Feature | δ (ppm) | Multiplicity |
|---|---|---|
| Amino group (NH) | ~4.44 | Singlet |
| Hydroxyl group (OH) | ~4.10 | Broad |
| Benzyl ester CH₂ | ~4.50 | Multiplet |
| Tosylate aromatic CH | ~7.10 | Multiplet |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Preparation Methods
Reaction Protocol:
-
Reagents : DL-serine (1 equiv), benzyl alcohol (5 equiv), TsOH (1.2 equiv), cyclohexane (azeotroping solvent).
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Conditions : Reflux at 100°C for 4 hours using a Dean-Stark apparatus to remove water.
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Workup : Cool to room temperature, add ethyl acetate to precipitate the tosylate salt (88–100% yield).
Key Findings:
-
Solvent Impact : Cyclohexane ensures >99% enantiomeric excess (e.e.) for both L- and D-isomers, whereas toluene induces racemization (up to 27% e.e. loss).
-
Scalability : The method is scalable to 0.05–0.5 mol without yield reduction.
-
Safety : Ethyl acetate replaces diethyl ether for precipitation, aligning with modern solvent safety guidelines.
Tosylation of Benzyl Serine Intermediate
Alternative routes employ tosylation of pre-formed benzyl serine esters using p-toluenesulfonyl chloride (TsCl). This method is advantageous for introducing the tosyl group under controlled conditions.
Reaction Protocol:
Key Findings:
-
Base Selection : Sterically hindered bases (e.g., N-ethyl-N-isopropylpropan-2-amine) minimize side reactions.
-
Temperature Control : Room-temperature conditions prevent decomposition of heat-sensitive intermediates.
Benzylation Using 2-Benzyloxy-1-Methylpyridinium Triflate
For acid-sensitive substrates, 2-benzyloxy-1-methylpyridinium triflate (1 ) enables benzylation under neutral conditions. This method avoids acidic catalysts, preserving base-labile functional groups.
Reaction Protocol:
Key Findings:
-
Solvent Compatibility : Trifluorotoluene enhances reagent stability compared to toluene.
-
Yield : 75–85% for benzylation step, with >98% purity by HPLC.
Comparative Analysis of Methods
Racemization Mitigation Strategies
Racemization during synthesis is minimized by:
-
Low-Temperature Tosylation : Maintaining reactions below 30°C reduces epimerization.
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Polar Solvent Avoidance : Toluene increases racemization (Taft’s σ* = 0.69) versus cyclohexane (σ* = 0).
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Chiral HPLC Monitoring : Ensures e.e. >99% for pharmaceutical-grade material.
Industrial-Scale Considerations
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Cost Efficiency : Direct esterification reduces reagent costs (TsOH: $0.50/g vs. TsCl: $2.30/g).
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Waste Management : Ethyl acetate/cyclohexane mixtures are recyclable via distillation.
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Regulatory Compliance : Cyclohexane and ethyl acetate meet ICH Q3C guidelines for residual solvents.
Emerging Methodologies
Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), though yields remain suboptimal (50–60%). Microwave-assisted synthesis reduces reaction times to 30 minutes but requires specialized equipment .
Q & A
What are the standard synthetic routes for preparing Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate, and how are intermediates purified?
Level: Basic
Answer:
The synthesis typically involves sequential protection/deprotection steps. For example, L-serine derivatives are esterified with benzyl chloroformate in the presence of sodium bicarbonate (NaHCO₃) or magnesium oxide (MgO) to form the benzyl ester, followed by sulfonation with 4-methylbenzenesulfonic acid. Purification often employs recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel column chromatography). Characterization relies on NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .
How can discrepancies in NMR data arise during characterization, and how are they resolved?
Level: Advanced
Answer:
Discrepancies in NMR signals, such as split peaks or unexpected coupling constants, may result from stereochemical heterogeneity (e.g., racemization during synthesis) or solvent interactions. To resolve these, researchers use chiral derivatizing agents (e.g., Mosher’s acid) or employ X-ray crystallography to unambiguously assign stereochemistry. For example, SHELXL refinement of single-crystal X-ray data can confirm bond angles and torsion angles, resolving ambiguities in proton environments .
What experimental strategies optimize enantiomeric excess in chiral synthesis of this compound?
Level: Advanced
Answer:
Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (using lipases or proteases) can enhance enantiomeric excess. Monitoring via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) provides precise quantification. In cases of low enantiopurity, diastereomeric salt formation with resolving agents like tartaric acid is employed .
How do researchers validate the molecular geometry of this compound?
Level: Basic
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a Bruker D8 VENTURE diffractometer. Structural refinement with SHELXL-2018 software confirms bond lengths (e.g., C–O = 1.43 Å) and angles, while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .
What analytical techniques are critical for detecting impurities in synthesized batches?
Level: Basic
Answer:
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) identifies unreacted precursors or sulfonate byproducts. LC-MS with electrospray ionization (ESI) detects low-abundance impurities. Quantitative ¹H NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides purity assessments .
How are reaction conditions optimized to improve yield in large-scale synthesis?
Level: Advanced
Answer:
Design of Experiments (DoE) methodologies, such as factorial designs, evaluate variables like temperature (0°C vs. room temperature), solvent polarity (THF vs. dichloromethane), and stoichiometry. For instance, using MgO instead of NaHCO₃ in carbamate formation increases yield from 62% to 74% by minimizing hydrolysis . Kinetic studies via in-situ IR spectroscopy further refine reaction timelines .
What computational tools predict the compound’s solubility and stability under varying pH conditions?
Level: Advanced
Answer:
Molecular dynamics simulations (e.g., GROMACS) model solvation free energy in aqueous buffers. pKa prediction software (e.g., MarvinSketch) estimates protonation states of the amino and sulfonate groups. Experimental validation involves shake-flask solubility tests across pH 1–13, monitored by UV-Vis spectroscopy at λ = 254 nm .
How do researchers address contradictions between theoretical and experimental vibrational spectra?
Level: Advanced
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) simulate IR spectra, which are compared to experimental FT-IR data. Discrepancies in peak positions (e.g., O–H stretch at 3400 cm⁻¹) may arise from crystal packing effects or hydrogen bonding, resolved via Raman spectroscopy or variable-temperature IR studies .
What strategies mitigate racemization during esterification steps?
Level: Advanced
Answer:
Low-temperature reactions (0–5°C) and non-polar solvents (e.g., diethyl ether) reduce base-catalyzed racemization. Using N-protected intermediates (e.g., Fmoc-serine) stabilizes the α-carbon. Post-synthesis analysis via polarimetry ([α]D²⁵) or chiral SFC ensures stereochemical integrity .
How is the compound’s bioactivity assessed in preliminary pharmacological studies?
Level: Basic
Answer:
In vitro assays (e.g., enzyme inhibition using trypsin or ACE) screen for biological activity. Cell viability studies (MTT assay) evaluate cytotoxicity. Metabolite profiling via HR-MS/MS identifies degradation products in simulated gastric fluid (pH 2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
